molecular formula C11H13ClO2 B2872376 4-(Chloromethyl)phenyl 2-methylpropanoate CAS No. 1260854-47-4

4-(Chloromethyl)phenyl 2-methylpropanoate

Cat. No.: B2872376
CAS No.: 1260854-47-4
M. Wt: 212.67
InChI Key: WWDNAJZWTNIHGH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)phenyl 2-methylpropanoate is a valuable chemical intermediate in organic and medicinal chemistry research. The reactive chloromethyl and ester functional groups on the aromatic ring make this compound a versatile building block for constructing more complex molecules. It is particularly useful in pharmaceutical research for the synthesis and development of active compounds. The closely related methyl 2-(4-(chloromethyl)phenyl)propanoate is documented as a key raw material in the preparation of anti-inflammatory and analgesic drugs . Researchers utilize this scaffold to explore structure-activity relationships and develop novel therapeutic candidates. The compound requires careful handling and should be stored in a cool, dry place. As with all chemicals of this nature, this compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(chloromethyl)phenyl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)11(13)14-10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDNAJZWTNIHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloromethyl Phenyl 2 Methylpropanoate

Direct Synthesis Approaches to the 4-(Chloromethyl)phenyl 2-methylpropanoate (B1197409) Scaffold

Direct synthesis of 4-(Chloromethyl)phenyl 2-methylpropanoate involves the strategic introduction of either the 2-methylpropanoate group onto a chloromethylated phenol (B47542) or the chloromethylation of a phenyl ester.

Strategies for Incorporating the 2-methylpropanoate Moiety

The formation of the ester linkage is a fundamental transformation in this synthesis. A primary route involves the esterification of 4-(chloromethyl)phenol with 2-methylpropanoic acid or a more reactive derivative. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a viable method. masterorganicchemistry.com In this approach, 4-(chloromethyl)phenol would be reacted with 2-methylpropanoic acid in the presence of a strong acid catalyst such as sulfuric acid or tosic acid. The reaction is typically performed with an excess of the alcohol or with removal of water to drive the equilibrium towards the product. masterorganicchemistry.com

Alternatively, to achieve higher yields and milder reaction conditions, 2-methylpropanoic acid can be converted to a more reactive species like an acyl chloride (2-methylpropanoyl chloride) or an anhydride (B1165640). The resulting acyl halide or anhydride can then react readily with 4-(chloromethyl)phenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the liberated acid.

Regioselective Chloromethylation of Phenyl Esters

An alternative direct approach is the chloromethylation of phenyl 2-methylpropanoate. Chloromethylation introduces a -CH₂Cl group onto the aromatic ring. This reaction is a type of electrophilic aromatic substitution and typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. researchgate.net The directing effects of the ester group on the phenyl ring are crucial for achieving the desired regioselectivity. The ester group is an ortho, para-director, meaning the chloromethyl group will be directed to the positions ortho or para to the ester. Due to steric hindrance from the ester group, the para-substituted product, this compound, is generally favored.

Various Lewis acids can be employed as catalysts for this reaction, each with its own level of activity and potential for side reactions. Common catalysts include zinc chloride, aluminum chloride, tin(IV) chloride, and iron(III) chloride. google.comunive.it The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired para-isomer and minimize the formation of di-substituted and other byproducts. Phase transfer catalysts have also been shown to improve yield and selectivity in the chloromethylation of some aromatic hydrocarbons. unive.it

CatalystTypical Reaction ConditionsSelectivity
Zinc Chloride (ZnCl₂)Formaldehyde, HCl, often in acetic acidGood, commonly used
Aluminum Chloride (AlCl₃)High reactivity, can lead to side reactionsVariable
Tin(IV) Chloride (SnCl₄)Effective catalystGood
Iron(III) Chloride (FeCl₃)High catalytic activityGood

Convergent and Divergent Synthetic Routes for Analogues

Convergent and divergent synthetic strategies offer flexibility in the preparation of this compound and its analogues. These multi-step routes allow for the introduction of various functional groups and the construction of a library of related compounds.

Derivatization from Precursor Phenylpropanoic Acid Systems

One multi-step approach begins with a precursor like 2-phenylpropionic acid. This starting material can undergo chloromethylation to introduce the chloromethyl group at the para position of the phenyl ring, yielding 2-(4-chloromethylphenyl)propanoic acid. Subsequent esterification of the carboxylic acid with methanol, for example, in the presence of a catalyst like thionyl chloride, produces the corresponding methyl ester, methyl 2-(4-chloromethylphenyl)propionate. This demonstrates a sequence where the aromatic ring is first functionalized, followed by modification of the side chain.

Multi-step Reaction Sequences for Related Chlorinated Phenyl Esters

More complex analogues can be synthesized through multi-step sequences. For instance, the synthesis of methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate involves the Friedel-Crafts acylation of methyl 2-methyl-2-phenylpropanoate with chloroacetyl chloride in the presence of aluminum chloride. The resulting keto group can then be reduced to provide a different type of chlorinated side chain. These multi-step sequences allow for the synthesis of a wide range of structurally diverse chlorinated phenyl esters.

Catalytic and Stereochemical Considerations in this compound Synthesis

The efficiency and selectivity of the synthetic routes to this compound are often dependent on the choice of catalysts. As the target molecule itself is achiral, stereochemical considerations are not directly relevant to its synthesis. However, these considerations become important in the synthesis of more complex, chiral analogues.

Catalysis is central to both of the key bond-forming reactions: esterification and chloromethylation. In Fischer esterification, strong protic acids like sulfuric acid are common catalysts that protonate the carbonyl group of the carboxylic acid, rendering it more electrophilic. masterorganicchemistry.com For chloromethylation, Lewis acids are essential for generating the electrophilic chloromethyl cation from formaldehyde and HCl. researchgate.net The choice of catalyst can influence not only the reaction rate but also the regioselectivity of the chloromethylation. Surfactant micelles and phase transfer catalysts have been explored to enhance the efficiency of chloromethylation in biphasic systems. unive.itscilit.comresearchgate.net

While this compound lacks a stereocenter, the synthesis of related compounds can involve chiral centers. For example, if a chiral alcohol or carboxylic acid is used, the resulting ester will be chiral. In such cases, stereoselective synthesis becomes a critical consideration. Enzymatic methods, using lipases, for instance, are known to catalyze the stereoselective esterification of racemic mixtures, allowing for the kinetic resolution of enantiomers. researchgate.net Similarly, stereoselective methods for the synthesis of ketones and other functional groups that could be present in more complex analogues have been developed. rsc.org

Chemical Reactivity and Transformation Studies of 4 Chloromethyl Phenyl 2 Methylpropanoate

Nucleophilic Displacement Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the phenyl ring is a primary benzylic halide. This structure makes the carbon atom of the CH₂Cl group highly susceptible to nucleophilic attack. The reactivity is enhanced by the adjacent benzene (B151609) ring, which can stabilize the transition state of the displacement reaction. These reactions typically proceed via an Sₙ2 mechanism, involving a backside attack by a nucleophile and the displacement of the chloride ion. nih.gov The benzylic position's ability to stabilize a potential positive charge also means that under certain conditions, an Sₙ1 mechanism can be involved.

A variety of nucleophiles can be employed to displace the chloride, leading to the formation of a wide range of derivatives. For instance, reaction with cyanide ions yields the corresponding nitrile, while reaction with alkoxides or phenoxides produces ethers. Amines can react to form substituted benzylamines, and thiolates can be used to synthesize thioethers. The choice of solvent and reaction conditions is crucial in optimizing the yield and minimizing side reactions.

Nucleophile (Nu⁻)Typical Reagents & ConditionsProduct StructureProduct Name
Cyanide (CN⁻)NaCN or KCN in DMSO or AcetoneNitrile Product4-(Cyanomethyl)phenyl 2-methylpropanoate (B1197409)
Hydroxide (B78521) (OH⁻)NaOH(aq) or KOH(aq), heatAlcohol Product4-(Hydroxymethyl)phenyl 2-methylpropanoate
Alkoxide (RO⁻)NaOR in ROH (e.g., NaOCH₃ in CH₃OH)Ether Product4-(Alkoxymethyl)phenyl 2-methylpropanoate
Ammonia (B1221849) (NH₃)Excess NH₃ in EthanolAmine Product4-(Aminomethyl)phenyl 2-methylpropanoate
Azide (N₃⁻)NaN₃ in DMFAzide Product4-(Azidomethyl)phenyl 2-methylpropanoate

Reactions Involving the Ester Functionality

The ester group in 4-(Chloromethyl)phenyl 2-methylpropanoate is also a key site for chemical transformations. These reactions primarily involve nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis: The ester can be hydrolyzed to yield 4-(chloromethyl)phenol and 2-methylpropanoic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon. The resulting carboxylate salt is deprotonated, driving the reaction to completion.

Transesterification: This process involves the conversion of the phenyl ester into a different ester by reacting it with an alcohol in the presence of a catalyst. rsc.org This reaction is an equilibrium process and can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. rsc.orgresearchgate.net Various catalysts, including mineral acids, bases (like sodium methoxide), and organometallic complexes, can facilitate this transformation. organic-chemistry.orgcdnsciencepub.com

ReactionReagents & ConditionsProducts
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (cat.), heat4-(Chloromethyl)phenol + 2-Methylpropanoic acid
Base-Catalyzed Hydrolysis (Saponification)1. NaOH(aq), heat 2. H₃O⁺ workup4-(Chloromethyl)phenol + 2-Methylpropanoic acid
Transesterification (Methanolysis)CH₃OH, NaOCH₃ (cat.), heat4-(Chloromethyl)phenol + Methyl 2-methylpropanoate
Transesterification (Ethanolysis)CH₃CH₂OH, H₂SO₄ (cat.), heat4-(Chloromethyl)phenol + Ethyl 2-methylpropanoate

The ester functionality can be reduced to alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. byjus.commasterorganicchemistry.com The reaction with LiAlH₄ is highly effective and will reduce the ester to two separate alcohol components. libretexts.orglibretexts.org In the case of this compound, the reduction would yield 4-(hydroxymethyl)phenol and 2-methyl-1-propanol. It is important to note that LiAlH₄ is a very strong reducing agent and will also simultaneously reduce the chloromethyl group to a methyl group. byjus.com Therefore, the final product of a complete reduction with excess LiAlH₄ would be 4-methylphenol and 2-methyl-1-propanol.

Softer reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters. libretexts.org

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of the attached substituents: the chloromethyl group and the 2-methylpropanoate group. wikipedia.orgnumberanalytics.com These groups influence both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (regioselectivity). msu.edulibretexts.org

-CH₂Cl (Chloromethyl Group): This group exerts a weak deactivating effect on the aromatic ring. The electronegative chlorine atom withdraws electron density from the ring via the sigma bond (an inductive effect, -I). libretexts.orglibretexts.org This withdrawal reduces the ring's nucleophilicity, making it less reactive towards electrophiles than benzene itself. Despite being deactivating, the chloromethyl group is an ortho, para-director. This is because the lone pairs on the chlorine can stabilize the carbocation intermediate (arenium ion) formed during ortho and para attack through resonance, a stabilization that is not possible for meta attack. stackexchange.com

-O-C(=O)R (Acyloxy Group): The 2-methylpropanoate group is attached to the ring via an oxygen atom. This oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance (a +R effect). libretexts.org This donation of electron density significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene. This strong activating resonance effect outweighs the electron-withdrawing inductive effect of the carbonyl group. As a result, the acyloxy group is a strong activating group and an ortho, para-director. libretexts.orglibretexts.org

Combined Influence: In this compound, the ring is substituted with a strong activating group (acyloxy) and a weak deactivating group (chloromethyl). The powerful activating and directing effect of the acyloxy group will dominate the reactivity. Therefore, electrophilic aromatic substitution will be directed primarily to the positions ortho to the acyloxy group (positions 2 and 6), which are also meta to the chloromethyl group. The reaction rate will be significantly faster than that of benzene.

Substituent GroupEffect on ReactivityDirecting InfluenceDominant Electronic Effect
-O-C(=O)CH(CH₃)₂ActivatingOrtho, ParaResonance Donation (+R)
-CH₂ClWeakly DeactivatingOrtho, ParaInductive Withdrawal (-I)

Based on a comprehensive search for scientific literature and spectral data, it is not possible to provide a detailed article on "this compound" that meets the specific requirements of the requested outline.

The necessary experimental and computational data for this particular compound, including detailed Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR, Raman), Mass Spectrometry, X-ray Diffraction, and Density Functional Theory (DFT) analyses, are not available in publicly accessible scientific databases and publications.

Constructing the article as specified would require detailed research findings and data tables for each subsection. Without this specific information, generating the content would be speculative and would not adhere to the required standards of scientific accuracy. General information about the analytical techniques or data from related but different chemical compounds would violate the strict instruction to focus solely on "this compound".

Spectroscopic and Computational Characterization of 4 Chloromethyl Phenyl 2 Methylpropanoate

Quantum Chemical Modeling and Simulations

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO acts as an electron acceptor, indicating the site of electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 4-(Chloromethyl)phenyl 2-methylpropanoate (B1197409), DFT calculations would be employed to determine the energies and spatial distributions of these frontier orbitals. The HOMO is expected to be localized primarily on the phenyl ring and the ester oxygen atoms, which are electron-rich regions. Conversely, the LUMO would likely be distributed over the phenyl ring and the chloromethyl group, which can act as an electrophilic site.

The analysis of these orbitals allows for the prediction of how the molecule will interact with other reagents. The locations of the HOMO and LUMO densities indicate the most probable sites for nucleophilic and electrophilic attacks, respectively. Furthermore, various quantum chemical descriptors derived from HOMO and LUMO energies can provide a more quantitative measure of reactivity.

Table 1: Key Parameters in Frontier Molecular Orbital Analysis

Parameter Description Predicted Significance for 4-(Chloromethyl)phenyl 2-methylpropanoate
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. Would quantify the molecule's capacity to act as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. Would quantify the molecule's capacity to act as an electrophile.

Non-Linear Optical Properties and Electronic Excitation Studies

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics, including frequency conversion and optical switching. Organic molecules with conjugated π-electron systems and electron-donating and accepting groups can exhibit significant NLO responses. mdpi.com The NLO properties of a molecule are primarily described by its polarizability (α) and first-order hyperpolarizability (β). researchgate.net

Computational methods, particularly time-dependent DFT (TD-DFT), are used to predict the NLO properties of this compound. These calculations would determine the components of the polarizability and hyperpolarizability tensors. The presence of the phenyl ring in the molecule provides a π-electron system. The chloromethyl group acts as a weak electron-withdrawing group, while the ester group can influence the electronic distribution. The intramolecular charge transfer between different parts of the molecule upon electronic excitation is a key factor for NLO activity. researchgate.net

Electronic excitation studies via TD-DFT would also yield information about the absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This analysis helps in understanding the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO, which is often responsible for the most significant NLO effects. researchgate.net

Table 2: Parameters for Non-Linear Optical and Electronic Property Assessment

Parameter Description Predicted Significance for this compound
Polarizability (α) A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. Would indicate the molecule's linear optical response.
First-Order Hyperpolarizability (β) A measure of the second-order or quadratic NLO response, crucial for effects like second-harmonic generation. A non-zero value would suggest potential for NLO applications.

| Excitation Energy | The energy required to promote an electron to a higher energy state, corresponding to UV-Vis absorption peaks. | Would identify the key electronic transitions within the molecule. |

Conformational Analysis through Computational Methods

Conformational analysis is essential for understanding the three-dimensional structure of a flexible molecule, which in turn influences its physical properties and biological activity. researchgate.net For this compound, flexibility exists due to the rotation around several single bonds, including the C-O bond of the ester linkage and the C-C bond connecting the chloromethyl group to the phenyl ring.

Computational methods, such as DFT, are employed to perform a systematic search of the potential energy surface of the molecule. nih.gov This involves rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformer. The goal is to identify the lowest-energy conformers, which represent the most stable and populated structures of the molecule at equilibrium.

Table 3: Focus Areas in Computational Conformational Analysis

Aspect Description Relevance to this compound
Potential Energy Surface Scan Calculation of molecular energy as a function of the rotation around specific single bonds. To identify all stable and transition state conformations.
Global Minimum Conformer The three-dimensional structure with the lowest calculated energy. Represents the most probable structure of the molecule.

| Relative Conformational Energies | The energy differences between various stable conformers. | Used to determine the relative populations of different conformers at a given temperature. |

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on “this compound” with the specific, detailed outline provided. The search results indicate a significant lack of published research on this exact compound within the contexts of medicinal chemistry and advanced organic synthesis as required by the article's structure.

The available data frequently pertains to structurally similar but distinct compounds, such as methyl 2-(4-chloromethylphenyl)propionate, an intermediate for the non-steroidal anti-inflammatory drug Loxoprofen, and methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, a precursor in the synthesis of the antihistamine Bilastine. google.comgoogle.comgoogleapis.com However, detailed applications, Structure-Activity Relationship (SAR) studies, and specific roles in advanced organic transformations for this compound itself are not documented in the accessible literature.

Due to the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, using data from these related molecules would be inappropriate and scientifically inaccurate. Therefore, the creation of a thorough and accurate article that adheres to the provided outline is not feasible.

Applications of 4 Chloromethyl Phenyl 2 Methylpropanoate and Its Derivatives in Medicinal Chemistry and Organic Synthesis

Utilization in Advanced Organic Transformations

Applications in Polymerization Initiation

The presence of a benzylic chloride group in 4-(Chloromethyl)phenyl 2-methylpropanoate (B1197409) makes it a suitable candidate to act as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu ATRP is a powerful method for synthesizing polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. cmu.eduyoutube.com

The process is initiated by the reaction of an alkyl halide, such as 4-(Chloromethyl)phenyl 2-methylpropanoate, with a transition-metal complex in a lower oxidation state (e.g., Cu(I)Br complexed with a ligand). cmu.eduyoutube.com This interaction leads to a reversible one-electron oxidation of the metal complex and the homolytic cleavage of the carbon-chlorine bond on the initiator. This generates a radical species that can then propagate by adding to monomer units. youtube.com The key to the controlled nature of ATRP is the reversible deactivation of the growing polymer chain by the transition-metal complex in its higher oxidation state, which reforms the dormant alkyl halide species and the lower oxidation state metal complex. youtube.com

The use of an initiator like this compound allows for the precise placement of the 2-methylpropanoate phenyl group at one end of the resulting polymer chain. This functionality can influence the polymer's properties or serve as a handle for subsequent chemical modifications.

Table 1: Components of a Hypothetical ATRP System Using this compound

ComponentExampleFunction
Monomer Styrene, Methyl Methacrylate (MMA)The basic building block of the polymer chain. cmu.edu
Initiator This compoundProvides the initial radical and becomes an end-group of the polymer. cmu.edu
Catalyst Copper(I) Bromide (CuBr)Mediates the reversible activation and deactivation of the polymer chain. youtube.comnih.gov
Ligand 2,2'-Bipyridine (bpy), PMDETASolubilizes the transition metal salt and adjusts its reactivity. nih.gov
Solvent Toluene, Phenyl etherProvides a medium for the reaction. cmu.edu

Development of New Synthetic Reagents and Methodologies

The reactivity of the chloromethyl group makes this compound a valuable building block for developing new synthetic reagents and methodologies in organic synthesis. The benzylic chloride is a potent electrophile, susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the 4-(O-(2-methylpropanoyl)phenyl)methyl moiety to a wide range of molecules.

This compound serves as a precursor for introducing a specific pharmacophore or a functional handle into more complex molecular structures. For instance, its reaction with nucleophiles such as amines, thiols, or carboxylates can lead to the formation of new derivatives with potential applications in medicinal chemistry. smolecule.comnanoient.org The ester group within the molecule is generally stable under the conditions used for nucleophilic substitution at the chloromethyl site, allowing for selective transformations.

This synthetic utility is analogous to that of similar intermediates, such as 2-(4-chloromethylphenyl)propionic acid, which is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. smolecule.comgoogle.com The chloromethyl functionality in these types of reagents is crucial for constructing the final drug molecule through strategic bond formation. google.com Therefore, this compound can be considered a tool for elaborating molecular complexity and accessing novel chemical entities.

Table 2: Potential Synthetic Transformations of this compound

NucleophileReagent ExampleProduct TypePotential Application
AminePrimary or Secondary Amine (R₂NH)Substituted BenzylamineSynthesis of biologically active amine derivatives. smolecule.com
ThiolThiol (RSH)ThioetherDevelopment of sulfur-containing compounds. smolecule.com
CarboxylateCarboxylic Acid Salt (RCOO⁻)EsterCreation of more complex diester molecules.
AzideSodium Azide (NaN₃)Benzyl (B1604629) AzidePrecursor for triazoles and other nitrogen heterocycles via click chemistry. smolecule.com
CyanideSodium Cyanide (NaCN)Phenylacetonitrile derivativeChain extension and precursor for carboxylic acids, amines.

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